molecular formula C19H23N3O2S B2560924 1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea CAS No. 313403-16-6

1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

Cat. No.: B2560924
CAS No.: 313403-16-6
M. Wt: 357.47
InChI Key: VFSOFRLJYMOKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic compound designed for research applications, particularly in medicinal chemistry. It features a hybrid molecular structure combining an adamantane cage, a urea linker, and a 6-methoxybenzothiazole heterocycle. This combination incorporates privileged scaffolds known for contributing to significant biological activity. The adamantyl group is renowned in drug design for its ability to enhance lipid solubility and metabolic stability, potentially improving pharmacokinetic properties . The benzothiazole core is a versatile building block found in numerous compounds with a wide range of biological activities, making it a key moiety in organic synthesis and pharmaceutical development . The specific 6-methoxy-benzothiazol-2-yl moiety has been identified as an important component in the synthesis of complex molecules for research purposes . Furthermore, 1-adamantyl-3-aryl urea derivatives have been identified as a promising class of compounds in infectious disease research, showing potential as inhibitors of targets like the MmpL3 transporter in mycobacteria . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its full potential, including its mechanism of action, selectivity, and physicochemical properties.

Properties

IUPAC Name

1-(1-adamantyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-24-14-2-3-15-16(7-14)25-18(20-15)21-17(23)22-19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSOFRLJYMOKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The molecular formula is C19H23N3O2SC_{19}H_{23}N_{3}O_{2}S with a molecular weight of 357.47 g/mol. This compound features an adamantane moiety, known for its stability and ability to enhance bioavailability, linked to a benzothiazole derivative that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine, resulting in a urea linkage that is crucial for its biological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzothiazole and urea exhibit promising anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro assays indicated that certain benzothiazole derivatives possess IC50 values in the low micromolar range, suggesting potent antiproliferative effects .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHCT 1163.7
Compound BMCF-74.4
Compound CA5495.0

Antimicrobial Activity

The antimicrobial potential of compounds containing the benzothiazole moiety has also been explored. Studies indicate moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) around 250 µg/mL . The structure of these compounds allows them to interact effectively with bacterial enzymes, which may explain their activity.

Table 2: Antimicrobial Activity

CompoundBacteriaMIC (µg/mL)
Compound DStaphylococcus aureus250
Compound EEscherichia coli250

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. For instance, interactions with carbonic anhydrase have been noted in related compounds, suggesting a possible pathway for its therapeutic effects .

Case Studies

In a notable case study, researchers investigated the effects of adamantane derivatives on cancer cell lines and observed significant apoptotic activity. The study highlighted that the introduction of the benzothiazole moiety enhanced the selectivity towards cancer cells while minimizing toxicity to normal cells .

Furthermore, another study focused on the evaluation of similar compounds in vivo demonstrated reduced tumor growth in animal models treated with these derivatives compared to controls.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Derivatives of benzothiazole and urea have shown promising activity against various cancer cell lines. In vitro assays indicate that certain benzothiazole derivatives possess IC50 values in the low micromolar range, suggesting potent antiproliferative effects.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHCT 1163.7
Compound BMCF-74.4
Compound CA5495.0

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. For instance, interactions with carbonic anhydrase have been noted in related compounds, suggesting a possible pathway for its therapeutic effects.

Antimicrobial Activity

The antimicrobial potential of compounds containing the benzothiazole moiety has also been explored. Studies indicate moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) around 250 µg/mL. The structure of these compounds allows them to interact effectively with bacterial enzymes, which may explain their activity.

Table 2: Antimicrobial Activity

CompoundBacteriaMIC (µg/mL)
Compound DStaphylococcus aureus250
Compound EEscherichia coli250

Case Studies

In a notable case study, researchers investigated the effects of adamantane derivatives on cancer cell lines and observed significant apoptotic activity. The study highlighted that the introduction of the benzothiazole moiety enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Another study focused on evaluating similar compounds in vivo demonstrated reduced tumor growth in animal models treated with these derivatives compared to controls . This suggests that the compound not only exhibits potential in vitro but also shows promise in preclinical models.

Comparison with Similar Compounds

Table 2: Bioactivity and Physicochemical Properties

Compound Name LogP (Predicted) Melting Point (K) Reported Bioactivity
Target: 1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea ~4.2 (est.) Not reported Likely kinase inhibition (benzothiazole-urea motif)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 3.8 485–486 Antimicrobial (benzothiazole derivatives)
3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-triazole-thione 2.5 436–438 Anticancer (triazole-thione scaffold)
1-(Adamantan-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one 4.0 Not reported Antiviral (chalcone-adamantane hybrid)

Key Observations:

  • Thermal Stability: The acetamide derivative’s high melting point (485–486 K) reflects strong crystal packing, likely due to H-bonding. Ureas may exhibit similar or higher stability .

Commercial and Research Viability

In contrast, analogs like the acetamide derivative are more widely studied structurally but lack explicit pharmacological data in the provided evidence .

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate solvent effects on rotational barriers (e.g., gauche vs. anti conformers) .
  • Docking Studies : Use AutoDock Vina to assess adamantane’s role in target binding (e.g., mycobacterial enzymes ).
  • QM/MM : Calculate torsional potentials for N–C–C–C dihedral angles to explain crystallographic distortions .

Case Study : MD simulations of 1-Adamantyl-3-(benzothiazol-2-yl)urea revealed a 15 kcal/mol barrier for adamantyl rotation, aligning with X-ray data .

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